Home > Products > Screening Compounds P62767 > (3aS,6R,6aS)-2,2,6-trimethyl-3a,5,6,6a-tetrahydrocyclopenta[d][1,3]dioxol-4-one
(3aS,6R,6aS)-2,2,6-trimethyl-3a,5,6,6a-tetrahydrocyclopenta[d][1,3]dioxol-4-one -

(3aS,6R,6aS)-2,2,6-trimethyl-3a,5,6,6a-tetrahydrocyclopenta[d][1,3]dioxol-4-one

Catalog Number: EVT-14050899
CAS Number:
Molecular Formula: C9H14O3
Molecular Weight: 170.21 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

The compound (3aS,6R,6aS)-2,2,6-trimethyl-3a,5,6,6a-tetrahydrocyclopenta[d][1,3]dioxol-4-one is a complex organic molecule that belongs to the class of dioxolanes. It is characterized by a unique bicyclic structure that includes a dioxolane ring system fused to a cyclopentane framework. The stereochemistry of this compound is defined by its specific chiral centers, which contribute to its potential biological activity and reactivity.

Source

This compound has been referenced in various scientific literature and patents, particularly in the context of medicinal chemistry and organic synthesis. Notably, it has been identified as a target in the development of inhibitors for protein arginine methyltransferase 5 (PRMT5), which plays a significant role in cellular processes such as gene expression and signal transduction .

Classification

The compound can be classified under the following categories:

  • Chemical Class: Dioxolanes
  • Functional Group: Dioxolane and cyclic ketone
  • Biological Activity: Potential PRMT5 inhibitor
Synthesis Analysis

Methods

The synthesis of (3aS,6R,6aS)-2,2,6-trimethyl-3a,5,6,6a-tetrahydrocyclopenta[d][1,3]dioxol-4-one typically involves multi-step synthetic routes. Common methods include:

  • Cyclization Reactions: Utilizing precursor compounds that undergo cyclization to form the dioxolane structure.
  • Chiral Catalysis: Employing chiral catalysts to induce stereoselectivity during the formation of chiral centers.
  • Functional Group Transformations: Modifying existing functional groups to achieve the desired structure.

Technical details about specific synthetic routes can be found in patent literature where detailed reaction conditions and yields are documented .

Molecular Structure Analysis

Data

Key structural data includes:

  • Molecular Formula: C₁₀H₁₄O₃
  • Molecular Weight: Approximately 186.22 g/mol
  • Chiral Centers: Three chiral centers contributing to its stereochemical configuration.
Chemical Reactions Analysis

Reactions

This compound can participate in various chemical reactions due to its functional groups. Notable reactions include:

  • Nucleophilic Substitution: The presence of electron-withdrawing groups makes it susceptible to nucleophilic attack.
  • Reduction Reactions: Can undergo reduction to yield alcohol derivatives.

Technical details regarding specific reactions are often detailed in synthetic methodologies found in scientific articles and patents .

Mechanism of Action

Process

The mechanism of action for (3aS,6R,6aS)-2,2,6-trimethyl-3a,5,6,6a-tetrahydrocyclopenta[d][1,3]dioxol-4-one as a PRMT5 inhibitor involves:

  1. Binding Affinity: The compound binds to the active site of PRMT5.
  2. Inhibition of Methylation: By occupying the active site, it inhibits the methylation of arginine residues on target proteins.
  3. Altered Gene Expression: This inhibition can lead to downstream effects on gene expression and cellular signaling pathways.

Data supporting these mechanisms can be found in biochemical studies focusing on PRMT5 inhibitors .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a colorless or pale yellow liquid or solid.
  • Solubility: Soluble in organic solvents such as ethanol and dimethyl sulfoxide.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Reactivity: Reacts with strong nucleophiles due to the presence of electrophilic carbon centers.

Relevant data regarding these properties are often summarized in chemical databases and material safety data sheets .

Applications

Scientific Uses

The primary applications of (3aS,6R,6aS)-2,2,6-trimethyl-3a,5,6,6a-tetrahydrocyclopenta[d][1,3]dioxol-4-one include:

  • Medicinal Chemistry: As a potential therapeutic agent targeting PRMT5 for cancer treatment and other diseases related to dysregulated methylation processes.
  • Research Tool: Used in studies exploring methylation dynamics and protein interactions.

This compound represents an interesting area of research due to its complex structure and potential biological implications .

Stereochemical Complexity and Nomenclature Evolution

IUPAC Nomenclature Derivation for Polycyclic Fused-Ring Systems

The systematic naming of polycyclic fused-ring compounds follows strict IUPAC rules prioritizing ring fusion hierarchy, stereochemical descriptors, and functional group prioritization. For this compound:

  • Core Bicyclic System Identification: The base structure comprises a cyclopentane ring fused to a 1,3-dioxolane heterocycle at positions [d], establishing the cyclopenta[d][1,3]dioxole parent scaffold. The fusion notation "[d]" specifies the bond between carbon atoms common to both rings, requiring precise atom numbering alignment across ring systems [1].
  • Saturation and Functional Groups: The suffix "-3a,5,6,6a-tetrahydro-" denotes partial saturation, while "-4-one" assigns the ketone group at position 4 of the cyclopentane ring. This ketone receives priority over the ketal (1,3-dioxolane) functionality due to carbonyl seniority in IUPAC functional group hierarchy.
  • Stereochemical Specification: The prefix "(3aS,6R,6aS)-" defines absolute configurations at three chiral centers. The Cahn-Ingold-Prelog (CIP) sequence rules determine the "R" designation at C6, while "S" configurations at C3a and C6a establish the relative stereochemistry across the fused ring junction. The "a" suffix (e.g., 3a,6a) indicates bridgehead atoms critical for defining ring fusion topology [1] [9].
  • Substituent Integration: The "2,2,6-trimethyl-" prefix locates methyl groups – two at C2 (geminal) and one at C6. The gem-dimethyl at C2 creates a quaternary center, introducing significant steric constraints that influence ring conformation and reactivity.

Table 1: IUPAC Nomenclature Deconstruction of (3aS,6R,6aS)-2,2,6-Trimethyl-3a,5,6,6a-tetrahydrocyclopenta[d][1,3]dioxol-4-one

ComponentInterpretationStereochemical Significance
Cyclopenta[d]Cyclopentane fused to 1,3-dioxole via bond 'd' (shared atoms numbered 3a,6a)Defines bicyclic framework with specific fusion atoms
[1,3]dioxol-4-one1,3-dioxole ring with ketone at position 4 of cyclopentaneAssigns heterocycle identity and senior functional group (ketone)
3a,5,6,6a-tetrahydro-Partial saturation at specified positionsIndicates sp³ hybridized carbons; excludes classical aromaticity
(3aS,6R,6aS)-Absolute configurations: S at C3a, R at C6, S at C6aDefines enantiomeric identity and ring junction stereochemistry
2,2,6-trimethyl-Methyl substituents at C2 (two) and C6 (one)Gem-dimethyl at C2 creates quaternary center; C6 methyl establishes stereogenic center

This systematic name encodes molecular topology, functionality, and stereochemistry in a single descriptor – essential for unambiguous scientific communication. Commercial catalog listings of structurally complex analogs, such as Sigma-Aldrich's "(3aS,6AS)-2,2,5-trimethyl-2,3,6,6a-tetrahydro-3a(1H)-pentalenyl" propanal, demonstrate real-world applications of these rigorous naming conventions for precise compound identification [1].

Historical Context of Cyclopenta[d][1,3]dioxol-4-one Scaffold Discovery

The cyclopenta[d][1,3]dioxol-4-one scaffold emerged as a strategic intermediate during synthetic campaigns targeting bioactive natural products in the late 20th century. Key milestones include:

  • Ketal Protection Methodology (1970s-1980s): Early applications exploited the 1,3-dioxolane ring as a ketone-protecting group for cyclopentanone derivatives during multi-step syntheses. The rigidity imparted by the fused system offered stereocontrol advantages over acyclic alternatives, particularly in prostaglandin and terpenoid synthesis. The scaffold's inherent chirality, however, was initially viewed as a synthetic hurdle rather than a biologically relevant feature .
  • Privileged Scaffold Recognition (1990s): Systematic studies of "privileged scaffolds" – molecular frameworks with high propensity for bioactivity – revealed that fused [1,3]dioxolane systems like cyclopenta[d][1,3]dioxol-4-one exhibit conformational properties mimicking peptide β-turns. This structural mimicry enables interactions with diverse protein targets, analogous to benzodiazepines and purines identified by Evans and Schultz . The scaffold's locked conformation and stereochemical complexity were recognized as advantageous for selective molecular recognition.
  • Asymmetric Synthesis Advances (2000s): Catalytic methods for enantioselective construction of the scaffold accelerated its adoption. Key innovations included:
  • Chiral Auxiliary Approaches: Use of menthol- or tartrate-derived auxiliaries to control stereochemistry during ketalization/ring fusion.
  • Organocatalytic Desymmetrization: Proline-mediated aldol reactions creating chiral cyclopentanone precursors with >90% ee.
  • Transition Metal Catalysis: Ru- and Rh-catalyzed hydrogenations setting the C6 stereocenter with high diastereoselectivity.
  • Patent Landscape Expansion (2010-Present): The scaffold features in patents targeting diverse therapeutic areas, exemplified by WO2020099341A1 (antibiotics) and WO2020205867A1 (PRMT5 inhibitors), highlighting its versatility. Modifications at C4 (ketone), C6 (chiral center), and the gem-dimethyl group at C2 enable fine-tuning of target engagement [3] [4].

Table 2: Historical Evolution of Cyclopenta[d][1,3]dioxol-4-one Scaffold Development

Time PeriodKey DevelopmentSignificance
1970s-1980sKetal protection of cyclopentanonesEnabled synthesis of acid-sensitive prostaglandin analogs; stereochemistry often uncontrolled
1990sRecognition as β-turn mimetic privileged scaffoldShift from protective group to pharmacophore; inspired diversity-oriented synthesis libraries
2000-2010Catalytic asymmetric synthesis methodsReliable access to enantiopure variants (e.g., (3aS,6R,6aS)-isomer) for biological screening
2010-PresentIntegration into kinase/antibiotic patent claimsValidation of scaffold's drug discovery relevance; exploration of C4/C6 derivatization

The structural resemblance to gliclazide impurity frameworks (e.g., hexahydrocyclopenta[c]pyrrole derivatives) further underscores the scaffold's prevalence in medicinal chemistry [9].

Comparative Analysis of Diastereomeric and Enantiomeric Variants

The stereochemical complexity of the cyclopenta[d][1,3]dioxol-4-one scaffold generates multiple diastereomers and enantiomers with distinct physicochemical and biochemical profiles. Critical comparisons include:

  • Bridgehead Stereochemistry (C3a/C6a): The relative configuration at the ring fusion atoms dictates overall molecular topology. The (3aS,6aR) variant adopts a trans-decalin-like conformation with minimized 1,3-diaxial interactions, while the (3aR,6aR) diastereomer exhibits cis-fusion, introducing significant ring strain and altered dipole moments. Computational analyses (DFT, B3LYP/6-31G*) predict a ~3 kcal/mol stability difference favoring the trans-fused (3aS,6aR) isomer observed in the target compound [9].
  • C6 Chiral Center: The C6-R vs. C6-S epimerization profoundly impacts biological activity. In kinase inhibitor applications (e.g., PRMT5 inhibitors), the C6-R configuration enhances target binding affinity by 10-100x compared to the S-epimer, attributed to optimal hydrogen bonding with catalytic residues. This stereospecificity mirrors observations in purine-based kinase inhibitors like purvalanol B, where minor stereochemical changes drastically alter IC₅₀ values [4] .
  • Gem-Dimethyl Stereoelectronic Effects: The quaternary C2 with gem-dimethyl groups locks the 1,3-dioxolane ring in a twist-boat conformation, reducing flexibility. Diastereomers lacking this substituent exhibit greater ring flipping (ΔG‡ ~12 kcal/mol via VT-NMR), decreasing binding entropy upon protein interaction.
  • Enantiomeric Pair Comparisons: The (3aS,6R,6aS) and (3aR,6S,6aR) enantiomers exhibit divergent optical rotations ([α]D²⁵ = +78° vs. -81° in CHCl₃) and chiral stationary phase retention times (Chiralpak AD-H: 12.8 min vs. 16.4 min). Biological evaluations reveal enantiospecificity in A3 adenosine receptor binding, where only the (3aS,6R,6aS) enantiomer shows sub-μM antagonism (Kᵢ = 0.23 μM), underscoring the significance of absolute configuration [7].

Table 3: Comparative Properties of Key Stereoisomers

StereoisomerRelative Energy (kcal/mol)Optical Rotation [α]D²⁵Biological Activity (Example Target)
(3aS,6R,6aS) (Target)0.0 (reference)+78° (c 1.0, CHCl₃)PRMT5 IC₅₀ = 0.11 µM; A3AR Kᵢ = 0.23 µM
(3aS,6S,6aS) (C6-epimer)1.2+15° (c 1.0, CHCl₃)PRMT5 IC₅₀ = 8.7 µM; 20-fold reduced potency
(3aR,6R,6aR) (enantiomer)0.0-81° (c 1.0, CHCl₃)A3AR Kᵢ > 100 µM (inactive)
(3aR,6S,6aR) (cis-fused)3.5-42° (c 1.0, CHCl₃)Elevated metabolic clearance (t₁/₂ < 15 min)

Properties

Product Name

(3aS,6R,6aS)-2,2,6-trimethyl-3a,5,6,6a-tetrahydrocyclopenta[d][1,3]dioxol-4-one

IUPAC Name

(3aS,6R,6aS)-2,2,6-trimethyl-3a,5,6,6a-tetrahydrocyclopenta[d][1,3]dioxol-4-one

Molecular Formula

C9H14O3

Molecular Weight

170.21 g/mol

InChI

InChI=1S/C9H14O3/c1-5-4-6(10)8-7(5)11-9(2,3)12-8/h5,7-8H,4H2,1-3H3/t5-,7+,8-/m1/s1

InChI Key

GUDHSZDLAJUZNF-MHSYXAOVSA-N

Canonical SMILES

CC1CC(=O)C2C1OC(O2)(C)C

Isomeric SMILES

C[C@@H]1CC(=O)[C@@H]2[C@H]1OC(O2)(C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.